Lipophilicity vs. Unsubstituted Benzoylpyridine
The introduction of fluorine and methyl groups on the benzoyl ring of 2-(4-Fluoro-2-methylbenzoyl)pyridine results in a measurable increase in lipophilicity compared to the unsubstituted analog, 2-benzoylpyridine [1]. This is a key parameter for predicting membrane permeability and metabolic stability. The target compound exhibits a calculated SlogP of 2.5555, which is higher than the logP of 2.3126 reported for 2-benzoylpyridine [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | SlogP = 2.5555 |
| Comparator Or Baseline | 2-Benzoylpyridine: logP = 2.3126 |
| Quantified Difference | Δ logP ≈ 0.24 |
| Conditions | Calculated values from MMsINC Database and ChemSrc, respectively |
Why This Matters
This difference in lipophilicity can influence compound partitioning, cellular uptake, and off-target binding profiles, making the target compound a distinct chemical probe in SAR studies compared to the baseline benzoylpyridine scaffold.
- [1] MMsINC Database. (n.d.). Record for 2-(4-Fluoro-2-methylbenzoyl)pyridine (SlogP value). Retrieved from mms.dsfarm.unipd.it. View Source
